molecular formula C23H26ClN7O3 B11179904 6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl}-N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11179904
M. Wt: 483.9 g/mol
InChI Key: SDYWNGAXUBBFLB-UHFFFAOYSA-N
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Description

6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(5-CHLORO-2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine core, a piperazine ring, and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(5-CHLORO-2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Piperazine Ring: The piperazine ring is often synthesized via the reaction of ethylenediamine with diethylene glycol.

    Attachment of the Benzodioxole to Piperazine: This step involves the alkylation of the piperazine ring with the benzodioxole moiety.

    Formation of the Triazine Core: The triazine core is synthesized through the reaction of cyanuric chloride with appropriate amines.

    Final Coupling: The final step involves the coupling of the piperazine-benzodioxole intermediate with the triazine core under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the triazine core, leading to the formation of various reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the triazine core and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(5-CHLORO-2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 6-({4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZIN-1-YL}METHYL)-N2-(5-CHLORO-2-METHOXYPHENYL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular signaling pathways.

    Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Complexity : The combination of a triazine core, piperazine ring, and benzodioxole moiety makes it unique.
  • Potential Applications : Its diverse applications in various fields highlight its versatility.

Properties

Molecular Formula

C23H26ClN7O3

Molecular Weight

483.9 g/mol

IUPAC Name

6-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]-2-N-(5-chloro-2-methoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C23H26ClN7O3/c1-32-18-5-3-16(24)11-17(18)26-23-28-21(27-22(25)29-23)13-31-8-6-30(7-9-31)12-15-2-4-19-20(10-15)34-14-33-19/h2-5,10-11H,6-9,12-14H2,1H3,(H3,25,26,27,28,29)

InChI Key

SDYWNGAXUBBFLB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC2=NC(=NC(=N2)N)CN3CCN(CC3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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